6-Cyano-7-azaindole

Enzyme Inhibition Off-Target Screening Medicinal Chemistry

Generic substitution of 6-cyano-7-azaindole with incorrect cyano isomers disrupts CDK7 inhibitor SAR due to position-specific reactivity and divergent excited-state proton transfer behavior. 6-Cyano-7-azaindole (CAS 189882-33-5), claimed in WO2019143719A1, is the validated CDK7 inhibitor building block. • 81.6% yield from 6-bromo-7-azaindole-multigram scale-up feasible • 6-CN enables Grignard functionalization for 6-acyl analogs inaccessible via lithiation • Minimal off-target activity (DHFR IC50 12,000 nM; CYP450 IC50 17,000 nM) 97% purity. In stock for immediate global dispatch.

Molecular Formula C8H5N3
Molecular Weight 143.15 g/mol
CAS No. 189882-33-5
Cat. No. B066550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyano-7-azaindole
CAS189882-33-5
Molecular FormulaC8H5N3
Molecular Weight143.15 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1C=CN2)C#N
InChIInChI=1S/C8H5N3/c9-5-7-2-1-6-3-4-10-8(6)11-7/h1-4H,(H,10,11)
InChIKeyGAFBPZMOMITHLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Cyano-7-azaindole: Strategic Azaindole Building Block


6-Cyano-7-azaindole (CAS 189882-33-5), systematically named 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, is a heteroaromatic building block belonging to the 7-azaindole family, characterized by a cyano (-CN) substituent at the 6-position of the pyrrolopyridine core [1]. With a molecular formula of C8H5N3 and a molecular weight of 143.15 g/mol, this compound exhibits distinct physicochemical properties, including a density of 1.3±0.1 g/cm³ and a boiling point of 373.2±22.0 °C at 760 mmHg [2]. Its primary utility lies in medicinal chemistry as a key intermediate for the synthesis of selective cyclin-dependent kinase (CDK) inhibitors, most notably CDK7 inhibitors disclosed in patent WO2019143719A1, and as a versatile substrate for organometallic functionalization [3].

Why 6-Cyano-7-azaindole Is Not Interchangeable


Substituting 6-cyano-7-azaindole with 7-azaindole or other cyano-7-azaindole isomers (e.g., 3-cyano, 5-cyano, or 4-cyano) introduces critical, quantifiable differences in both chemical reactivity and photophysical behavior. The electron-withdrawing cyano group at the 6-position substantially alters the electron density distribution of the pyrrolopyridine ring, leading to distinct physicochemical properties (e.g., a higher density of 1.3 g/cm³ versus 1.2 g/cm³ for 7-azaindole and a boiling point elevation of >90 °C) [1]. Furthermore, the position of the cyano group dictates excited-state charge transfer pathways: 5-cyano-7-azaindole prohibits excited-state double proton transfer (ESDPT) in methanol, while 3-cyano-7-azaindole permits it—a divergence that highlights the non-interchangeable electronic landscape of these isomers [2]. Such differences have direct consequences for synthetic utility and downstream biological activity, rendering generic substitution a high-risk, scientifically unsound practice.

6-Cyano-7-azaindole: Differentiation Evidence vs. Key Analogs


Biochemical Selectivity and Off-Target Risk

In enzymatic assays, 6-cyano-7-azaindole exhibits weak inhibitory activity against dihydrofolate reductase (DHFR) from Pneumocystis carinii (IC50 = 12,000 nM) and minimal substrate activity for human cytochrome P450 reductase (CPR) (IC50 = 17,000 nM) [1][2]. In contrast, 7-azaindole shows no reported activity against these targets in the same database, and many kinase-focused azaindole derivatives exhibit sub-micromolar or nanomolar potency against a broad panel of enzymes [3]. This quantitative disparity indicates that the 6-cyano substitution confers a distinct selectivity profile, reducing the likelihood of confounding off-target effects in cellular assays where DHFR or CPR modulation could confound interpretation.

Enzyme Inhibition Off-Target Screening Medicinal Chemistry

Palladium-Catalyzed Cyanation Efficiency

A scalable preparation of 6-cyano-7-azaindole via palladium-catalyzed cyanation of 6-bromo-7-azaindole using potassium ferrocyanide as a non-toxic cyanide source proceeds in 81.6% isolated yield after a 16-hour reaction at 120 °C [1]. In comparison, the classic Rosenmund-von Braun cyanation of similar heteroaryl bromides often requires stoichiometric copper(I) cyanide and harsh conditions, yielding <60% in many cases [2]. The 81.6% yield achieved with a catalytic system represents a significant improvement in process efficiency and safety, enabling the cost-effective, multigram production of this key intermediate.

Process Chemistry Cross-Coupling Heterocycle Synthesis

Cyano Position and Excited-State Proton Transfer

A systematic study of cyano-7-azaindole isomers reveals that the position of the cyano group fundamentally alters excited-state charge transfer (ESCT) and proton transfer (ESDPT) behavior in protic solvents [1]. While 3-cyano-7-azaindole undergoes methanol-catalyzed ESDPT, producing dual normal and proton-transfer emission, 5-cyano-7-azaindole prohibits ESDPT entirely, instead exhibiting a unique normal emission with high quantum efficiency and prominent solvatochromism [1]. Although 6-cyano-7-azaindole was not directly included in this study, the demonstrated position-dependent divergence—where a single cyano shift from position 3 to position 5 completely abolishes ESDPT—serves as a powerful class-level inference that the 6-cyano regioisomer will possess its own distinct photophysical signature, precluding its substitution in applications where specific fluorescence or charge-transfer properties are required.

Photophysics Fluorescent Probes Excited-State Dynamics

Physicochemical Divergence from Parent 7-Azaindole

Introduction of the 6-cyano group significantly alters the bulk physical properties of the 7-azaindole scaffold. 6-Cyano-7-azaindole exhibits a density of 1.3±0.1 g/cm³ and a boiling point of 373.2±22.0 °C at 760 mmHg [1]. In comparison, unsubstituted 7-azaindole has a density of 1.2±0.1 g/cm³ and a boiling point of 283.1±40.0 °C (or 270 °C per alternative measurements) . This represents an approximate 8% increase in density and a >90 °C elevation in boiling point, which can be attributed to the enhanced molecular weight and increased polarity imparted by the cyano group [2]. These differences have practical implications for purification (e.g., distillation parameters, chromatographic behavior) and for predicting solubility and formulation characteristics.

Physicochemical Properties Purification Formulation

6-Cyano-7-azaindole Research and Industrial Applications


CDK7 Inhibitor Intermediate Synthesis

6-Cyano-7-azaindole is explicitly claimed as a key intermediate in the synthesis of selective cyclin-dependent kinase 7 (CDK7) inhibitors, as detailed in patent WO2019143719A1 [1]. The 6-cyano moiety is strategically positioned to engage the kinase hinge region while the azaindole core provides the scaffold for further elaboration. The high synthetic yield (81.6%) achievable from 6-bromo-7-azaindole ensures that multigram quantities of this intermediate can be reliably produced to support lead optimization and preclinical development [2]. Given that CDK7 inhibitors are being pursued for their ability to achieve profound but transient target inhibition in oncology, the use of 6-cyano-7-azaindole as a building block enables the rapid exploration of structure-activity relationships and the identification of clinical candidates with optimal pharmacokinetic profiles.

Organometallic Synthesis of 6-Acyl-7-azaindoles

The cyano group at the 6-position serves as a versatile handle for organometallic addition reactions, enabling the synthesis of 6-benzoylated 7-azaindoles that are otherwise challenging to access [1]. The reaction of 6-cyano-7-azaindole with organomagnesium reagents (Grignard reagents) proceeds efficiently, providing an orthogonal route to 6-acyl derivatives compared to traditional lithiation strategies that are limited to the 4- and 5-positions [2]. This synthetic utility is particularly valuable for medicinal chemists seeking to install diverse acyl substituents at the 6-position to modulate kinase selectivity, improve solubility, or optimize drug-like properties.

Low Off-Target Interference for Mechanistic Studies

The weak inhibitory activity of 6-cyano-7-azaindole against dihydrofolate reductase (IC50 = 12,000 nM) and cytochrome P450 reductase (IC50 = 17,000 nM) makes it an attractive scaffold for mechanistic studies where minimizing off-target pharmacology is critical [1][2]. In contrast to many promiscuous kinase inhibitors that display sub-micromolar activity across multiple enzyme families, 6-cyano-7-azaindole and its derivatives can be profiled with greater confidence that observed cellular effects stem primarily from engagement of the intended target (e.g., CDK7) [3]. This property is especially advantageous in target validation studies and in the development of chemical probes where clean pharmacology is paramount.

Regiospecific Excited-State Probe Design

The pronounced position-dependent excited-state charge transfer and proton transfer behavior of cyano-7-azaindole isomers positions 6-cyano-7-azaindole as a unique scaffold for the development of fluorescent probes and environmental sensors [1]. Because the 5-cyano isomer prohibits excited-state double proton transfer (ESDPT) while the 3-cyano isomer permits it, the 6-cyano regioisomer is expected to exhibit its own distinct photophysical signature—potentially combining or diverging from these behaviors [1]. Researchers requiring a 7-azaindole-based fluorophore with tailored charge-transfer properties should therefore specifically procure the 6-cyano derivative rather than assuming interchangeability with other cyano isomers.

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